molecular formula C19H18ClN3O2S2 B11015539 2-(4-chlorophenoxy)-2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide

2-(4-chlorophenoxy)-2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide

Cat. No.: B11015539
M. Wt: 420.0 g/mol
InChI Key: HRVAYSLQCOCTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide is a complex organic compound with a unique structure that includes a chlorophenoxy group, a thiadiazole ring, and a phenylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with 2-bromo-2-methylpropanoic acid to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazole-2-amine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H18ClN3O2S2

Molecular Weight

420.0 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C19H18ClN3O2S2/c1-19(2,25-14-10-8-13(20)9-11-14)17(24)21-18-23-22-16(27-18)12-26-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,23,24)

InChI Key

HRVAYSLQCOCTPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=NN=C(S1)CSC2=CC=CC=C2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.